molecular formula C23H20N2O4 B5120306 N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-methoxybenzamide CAS No. 6001-82-7

N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-methoxybenzamide

Cat. No. B5120306
CAS RN: 6001-82-7
M. Wt: 388.4 g/mol
InChI Key: QOPBVCUDDKWNPC-UHFFFAOYSA-N
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Description

N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-methoxybenzamide, also known as DMHBN, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Scientific Research Applications

N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-methoxybenzamide has been studied for its potential applications in various scientific fields, including medicine, biology, and chemistry. In medicine, N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-methoxybenzamide has been shown to have anti-inflammatory and anti-cancer properties. In biology, N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-methoxybenzamide has been used to study the mechanisms of cellular signaling and gene expression. In chemistry, N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-methoxybenzamide has been used as a fluorescent probe for detecting and measuring the concentration of various biomolecules.

Mechanism of Action

The mechanism of action of N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-methoxybenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-methoxybenzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory molecules in the body. N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-methoxybenzamide has also been shown to inhibit the activity of certain protein kinases, which are involved in the regulation of cellular signaling pathways.
Biochemical and Physiological Effects
N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-methoxybenzamide has been shown to have various biochemical and physiological effects in cells and organisms. In cells, N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-methoxybenzamide has been shown to inhibit the production of inflammatory molecules and to regulate the expression of certain genes. In organisms, N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-methoxybenzamide has been shown to have anti-inflammatory and anti-cancer effects, as well as to improve the function of certain organs such as the liver and kidneys.

Advantages and Limitations for Lab Experiments

N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-methoxybenzamide has several advantages for use in lab experiments. It is a stable and relatively easy-to-synthesize compound that can be used as a fluorescent probe for detecting and measuring the concentration of various biomolecules. However, N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-methoxybenzamide also has some limitations, such as its limited solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-methoxybenzamide. One direction is to further investigate its anti-inflammatory and anti-cancer properties, with the aim of developing new drugs for the treatment of these conditions. Another direction is to study its potential applications in the field of fluorescence microscopy, where it could be used as a probe for imaging and measuring various cellular processes. Additionally, further research is needed to understand the mechanism of action of N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-methoxybenzamide and to identify its potential side effects and toxicity.

Synthesis Methods

N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-methoxybenzamide can be synthesized through a multi-step process that involves the use of various reagents and solvents. The synthesis begins with the reaction of 3-methoxybenzoyl chloride with 5,6-dimethyl-2-aminobenzoxazole in the presence of a base such as triethylamine. This reaction produces N-(3-methoxybenzoyl)-5,6-dimethyl-2-aminobenzoxazole, which is then reacted with 3-hydroxy-4-aminophenol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide. The final product, N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-methoxybenzamide, is obtained through purification and isolation steps.

properties

IUPAC Name

N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O4/c1-13-9-19-21(10-14(13)2)29-23(25-19)18-8-7-16(12-20(18)26)24-22(27)15-5-4-6-17(11-15)28-3/h4-12,26H,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOPBVCUDDKWNPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=N2)C3=C(C=C(C=C3)NC(=O)C4=CC(=CC=C4)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40417310
Record name Ambcb6001827
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40417310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ambcb6001827

CAS RN

6001-82-7
Record name Ambcb6001827
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40417310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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